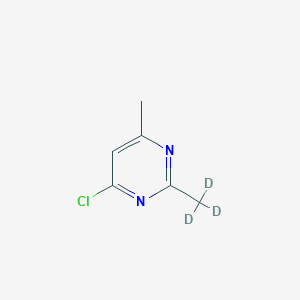
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is a deuterated derivative of 4-chloro-6-methyl-2-methylpyrimidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine typically involves the deuteration of 4-chloro-6-methyl-2-methylpyrimidine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a deuterium source like deuterium gas or deuterated water.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-methyl-2-(methyl-d3)-pyrimidine, 4-thio-6-methyl-2-(methyl-d3)-pyrimidine, and 4-alkoxy-6-methyl-2-(methyl-d3)-pyrimidine.
Oxidation Reactions: Products include this compound-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-6-methyl-2-(methyl-d3)-dihydropyrimidine.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methyl-2-methylpyrimidine: The non-deuterated form of the compound.
4-Chloro-6-methyl-2-ethylpyrimidine: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-6-methyl-2-(methyl-d2)-pyrimidine: A partially deuterated derivative.
Uniqueness
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is unique due to the presence of three deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
Propiedades
Número CAS |
1185309-13-0 |
|---|---|
Fórmula molecular |
C6H7ClN2 |
Peso molecular |
145.60 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3/i2D3 |
Clave InChI |
GSXFOGXQLRLSKK-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC(=CC(=N1)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)


![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
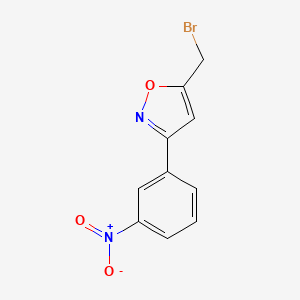
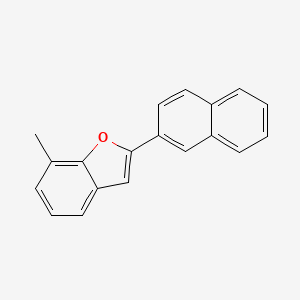
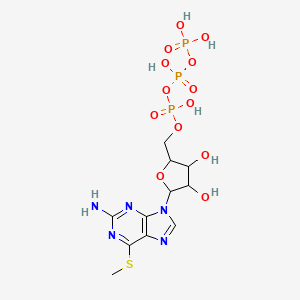
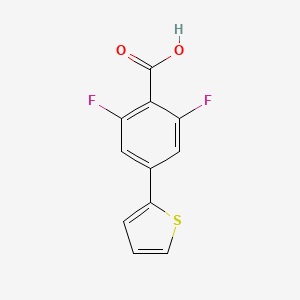
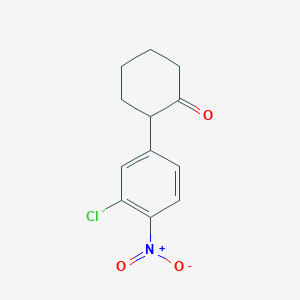
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
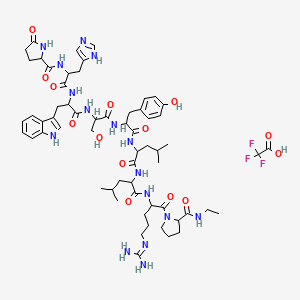
![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
